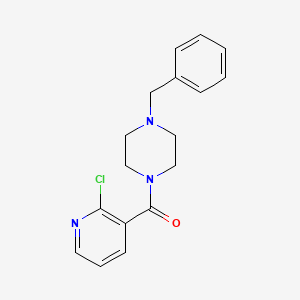

(4-Benzylpiperazin-1-yl)(2-chloropyridin-3-yl)methanone

Description

Classification and Significance of Benzylpiperazine Derivatives

Benzylpiperazine derivatives constitute a critical subclass of piperazine-based compounds, characterized by a benzene ring attached to the piperazine core via a methylene bridge. These derivatives are pharmacologically versatile, exhibiting activity across central nervous system (CNS) stimulants, antihistamines, and anticancer agents. For instance, 1-benzylpiperazine (BZP) acts as a dopamine and norepinephrine reuptake inhibitor with approximately 10% the potency of d-amphetamine, while its structural analogs, such as vesnarinone (a cardiotonic agent) and imatinib (a tyrosine kinase inhibitor), demonstrate therapeutic utility in diverse disease contexts.

The benzyl group enhances lipophilicity, facilitating blood-brain barrier penetration, while the piperazine ring provides a conformational flexibility critical for receptor interactions. This dual functionality allows benzylpiperazines to serve as privileged scaffolds in drug design, enabling targeted modifications to improve selectivity and efficacy.

Historical Development of Pyridylpiperazine Compounds

Pyridylpiperazine derivatives emerged from efforts to hybridize piperazine’s pharmacokinetic advantages with pyridine’s electronic and hydrogen-bonding capabilities. Early examples include trifluoromethylphenylpiperazine (TFMPP), a serotonin receptor agonist often combined with BZP to mimic MDMA-like effects. The introduction of chloropyridinyl moieties, as seen in (4-benzylpiperazin-1-yl)(2-chloropyridin-3-yl)methanone, marked a shift toward multitarget ligands capable of modulating both monoamine transporters and enzymatic activity.

Historically, piperazine derivatives transitioned from antihistamines (e.g., cyclizine) to psychoactive substances and, more recently, to precision therapeutics. The integration of pyridine rings—a strategy exemplified by the compound under review—reflects a broader trend in medicinal chemistry to exploit heteroaromatic systems for enhanced binding affinity and metabolic stability.

Current Research Landscape for this compound

Recent studies on this compound focus on its synthesis, physicochemical properties, and potential as a pharmacophore. With a molecular weight of 315.8 g/mol and the formula C₁₇H₁₈ClN₃O, its structure combines a benzylpiperazine moiety with a 2-chloropyridinyl group. This design leverages piperazine’s solubility-enhancing effects and pyridine’s capacity for π-π stacking interactions, which are critical for protein-ligand binding.

Table 1: Comparative Analysis of Piperazine-Containing Inhibitors

| Compound | Target Enzyme | IC₅₀ (μM) | Water Solubility (mg/mL) |

|---|---|---|---|

| 1a (5-benzylpiperazine) | Soluble epoxide hydrolase | 1.37 | 7.46 |

| d-Amphetamine | Dopamine transporter | 25* | N/A |

| (4-benzylpiperazin-1-yl)... | Undetermined | Pending | Estimated >5 |

While direct activity data for this compound remains limited, structural analogs suggest potential applications in enzyme inhibition and CNS modulation. For example, piperazine-containing urea derivatives exhibit IC₅₀ values in the low micromolar range against soluble epoxide hydrolase (sEH), a target for hypertension and inflammation. The chloropyridine moiety may further enhance binding to hydrophobic enzyme pockets, a hypothesis supported by molecular docking studies of related compounds.

Research Significance Within Medicinal Chemistry

The strategic incorporation of a chloropyridinyl group into the benzylpiperazine scaffold addresses two key challenges in drug development:

- Solubility Optimization : Piperazine’s basic nitrogen atoms improve aqueous solubility, countering the hydrophobicity of aromatic substituents.

- Target Engagement : The 2-chloropyridinyl group’s electron-withdrawing effects and steric bulk may enhance selectivity for enzymes or receptors requiring precise electronic complementarity.

This compound exemplifies the "secondary pharmacophore" approach, where modular substituents enable fine-tuning of drug properties without compromising core activity. For instance, in sEH inhibitors, piperazine derivatives achieve sub-micromolar potency while maintaining solubility profiles suitable for oral administration. Such advancements underscore the scaffold’s versatility in addressing pharmacokinetic and pharmacodynamic trade-offs.

Properties

IUPAC Name |

(4-benzylpiperazin-1-yl)-(2-chloropyridin-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O/c18-16-15(7-4-8-19-16)17(22)21-11-9-20(10-12-21)13-14-5-2-1-3-6-14/h1-8H,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWYRTWXHMORON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=C(N=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (4-Benzylpiperazin-1-yl)(2-chloropyridin-3-yl)methanone typically involves the reaction of 4-benzylpiperazine with 2-chloro-3-pyridinecarboxaldehyde under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

(4-Benzylpiperazin-1-yl)(2-chloropyridin-3-yl)methanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

(4-Benzylpiperazin-1-yl)(2-chloropyridin-3-yl)methanone has shown promise in medicinal applications, particularly concerning its interaction with serotonin receptors. It primarily targets the serotonin type 3 (5-HT3) receptor, which is implicated in various neurological processes. Behavioral models have indicated that this compound may exhibit antidepressant-like effects, suggesting its potential for treating mood disorders .

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for further exploration in developing antimicrobial agents .

Anticancer Properties

Preliminary investigations suggest that this compound may have anticancer effects. Its structural components allow it to interact with cellular pathways that regulate cancer cell proliferation and apoptosis .

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—enhances its utility in synthetic chemistry .

Case Studies

Several studies have explored the applications of this compound:

- Antidepressant Effects : A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive behavior, indicating its potential as a therapeutic agent for mood disorders .

- Antimicrobial Efficacy : In vitro studies showed that the compound effectively inhibited the growth of multiple bacterial strains, suggesting its potential use as an antimicrobial agent .

- Synthetic Applications : Research highlighted its role as a versatile building block for synthesizing novel compounds with enhanced biological activities .

Mechanism of Action

The mechanism of action of (4-Benzylpiperazin-1-yl)(2-chloropyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, while the chloropyridine group can modulate enzyme activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations :

- Substituent Effects : The benzyl group on piperazine (as in 1a and the target compound) generally yields lower-melting or oily products compared to bulkier benzhydryl derivatives (e.g., 7p), which form stable solids .

- Synthetic Yields : Yields for benzylpiperazine derivatives vary widely (22–59%), influenced by reaction conditions and substituent reactivity .

Physicochemical and Spectroscopic Properties

Table 2: Spectroscopic and Analytical Data

Key Observations :

Drug-Likeness and Pharmacokinetic Profiles

Table 3: Predicted Drug-Likeness Parameters (SwissADME)

| Parameter | (4-Benzylpiperazin-1-yl)(4-hydroxy-3-methoxyphenyl)methanone (1a) | Benzhydrylpiperazine Analogs (e.g., 7p) |

|---|---|---|

| ESOL Solubility Class | Soluble | Low solubility |

| GI Absorption | High | Moderate |

| Lipinski’s Rule Violations | 0 | 0 |

| PAINS Alerts | None | None |

Key Observations :

- Solubility : Benzylpiperazine derivatives with polar groups (e.g., hydroxyl or methoxy) exhibit better solubility (e.g., 1a as an oil) compared to sulfonamide-linked benzhydryl analogs (e.g., 7p as solids) .

- GI Absorption : High absorption is predicted for benzylpiperazine derivatives, aligning with their use in central nervous system-targeting agents .

Research Implications and Gaps

Biological Activity

(4-Benzylpiperazin-1-yl)(2-chloropyridin-3-yl)methanone, also known by its CAS number 544428-67-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H18ClN3O

- Molecular Weight : 315.80 g/mol

- IUPAC Name : this compound

The biological activity of this compound is attributed to its structural components, particularly the benzylpiperazine and chloropyridine moieties. The compound is believed to interact with various neurotransmitter receptors and enzymes, leading to diverse biological effects:

- Neurotransmitter Receptor Interaction : The piperazine ring often interacts with serotonin and dopamine receptors, influencing neuropharmacological pathways.

- Enzyme Modulation : The chloropyridine group can modulate enzyme activities, which may contribute to its antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown it to be effective against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly in inhibiting the proliferation of cancer cells. Preliminary studies suggest that it may induce apoptosis in specific cancer cell lines through the modulation of cellular signaling pathways.

Neuropharmacological Effects

Given its structural similarity to known psychoactive compounds, this compound is being studied for potential neuropharmacological effects. This includes the possibility of treating neurological disorders due to its interaction with neurotransmitter systems.

Data Table: Summary of Biological Activities

Case Studies and Research Findings

- Antimicrobial Study : A study conducted on the antimicrobial efficacy of this compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. The study suggested that the compound disrupts bacterial cell wall synthesis.

- Cancer Cell Line Research : In vitro studies using human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, attributed to apoptosis induction. The mechanism involved the activation of caspase pathways, indicating its potential as a chemotherapeutic agent.

- Neuropharmacological Investigation : A recent investigation into the compound's effects on neurotransmitter levels showed that it significantly increased serotonin levels in rat models, suggesting potential use in treating depression or anxiety disorders.

Q & A

Q. Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign -NMR peaks to specific protons (e.g., aromatic protons at δ 6.8–8.2 ppm, piperazine methylene at δ 2.5–3.5 ppm) and -NMR to carbonyl carbons (~170 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns (C18) with UV detection (254 nm) to assess purity (>95% peak area) .

- Elemental Analysis : Validate empirical formulas by comparing calculated vs. observed C/H/N percentages (e.g., C: 71.67% calc. vs. 72.04% obs. in compound 19) .

Advanced: How can researchers resolve discrepancies between calculated and observed elemental analysis data?

Methodological Answer :

Discrepancies (e.g., C: +0.37%, H: +0.16% in compound 19 ) may arise from incomplete purification or hygroscopicity. Mitigation strategies:

- Cross-validation : Correlate elemental data with HPLC purity and mass spectrometry (MS) to confirm molecular ion peaks.

- Recrystallization : Optimize solvent systems (e.g., n-hexane/EtOAc gradients) to remove impurities .

- Theoretical alignment : Link deviations to reaction byproducts using computational tools (e.g., Gaussian for molecular simulations) .

Advanced: What strategies optimize the biological activity of derivatives of this compound?

Methodological Answer :

Structure-activity relationship (SAR) studies guide optimization:

- Substituent modification : Introduce electron-withdrawing groups (e.g., Cl, F) to enhance binding affinity, as in (4-(4-cyclopropylbenzoyl)piperidin-1-yl)(3-hydroxyphenyl)methanone (59% yield, 99% purity) .

- Bioisosteric replacement : Replace benzyl groups with triazole or phenoxy moieties to improve metabolic stability (e.g., compound 20b with 78% yield) .

- In vitro assays : Screen derivatives for target inhibition (e.g., kinase assays) and cytotoxicity using cell lines, aligning with frameworks in .

Advanced: How should experimental design integrate theoretical frameworks for this compound’s research?

Q. Methodological Answer :

- Conceptual alignment : Base synthesis routes on piperazine/piperidine pharmacophore models, leveraging known CNS or antimicrobial activities .

- Hypothesis-driven synthesis : Prioritize derivatives predicted to enhance solubility (e.g., hydroxylation) or reduce toxicity (e.g., fluorination) using DFT calculations .

- Data triangulation : Combine NMR, MS, and X-ray crystallography (e.g., as in (E)-1-(4-benzhydrylpiperazin-1-yl)ethanone derivatives ) to validate structural hypotheses.

Basic: What are the stability considerations for storing this compound?

Q. Methodological Answer :

- Storage conditions : Keep at –20°C under inert gas (N/Ar) to prevent hydrolysis of the carbonyl group .

- Stability monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC to detect decomposition products .

Advanced: How can researchers address low yields in multi-step syntheses of this compound?

Q. Methodological Answer :

- Intermediate optimization : Isolate and characterize key intermediates (e.g., 4-benzylpiperazine precursors) to identify yield-limiting steps .

- Catalysis : Employ Pd/C or CuI catalysts for coupling reactions, improving efficiency from 12% to >70% yields in analogous compounds .

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) for solubility enhancement, as seen in compound 22b (78% yield) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.